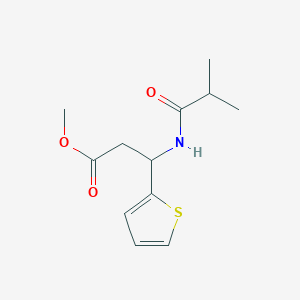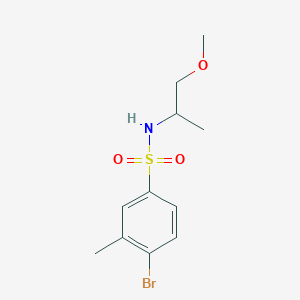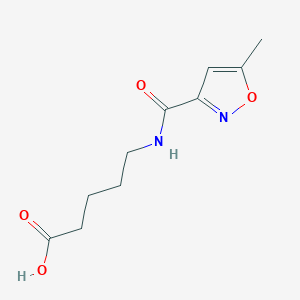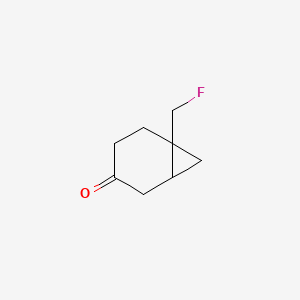
6-(Fluoromethyl)norcaran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Fluoromethyl)norcaran-3-one: is a fluorinated organic compound with the molecular formula C8H11FO and a molecular weight of 142.17 g/mol This compound is part of the norcarane family, which is known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Fluoromethyl)norcaran-3-one typically involves the introduction of a fluoromethyl group into the norcarane structure. One common method is the fluorination of norcaran-3-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 6-(Fluoromethyl)norcaran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 6-(Fluoromethyl)norcaran-3-one is used as a building block in organic synthesis, enabling the creation of more complex fluorinated compounds. Its unique structure and reactivity make it valuable for developing new materials and catalysts .
Biology: In biological research, fluorinated compounds like this compound are used to study enzyme interactions and metabolic pathways. The presence of fluorine can enhance the compound’s stability and bioavailability .
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their improved pharmacokinetic properties. This compound may serve as a precursor for developing new drugs with enhanced efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)norcaran-3-one involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
- 6-(Chloromethyl)norcaran-3-one
- 6-(Bromomethyl)norcaran-3-one
- 6-(Iodomethyl)norcaran-3-one
Comparison: Compared to its halogenated analogs, 6-(Fluoromethyl)norcaran-3-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size result in stronger C-F bonds, enhancing the compound’s stability and reactivity. Additionally, fluorinated compounds often display improved bioavailability and metabolic stability, making them more suitable for pharmaceutical applications .
Properties
Molecular Formula |
C8H11FO |
|---|---|
Molecular Weight |
142.17 g/mol |
IUPAC Name |
6-(fluoromethyl)bicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C8H11FO/c9-5-8-2-1-7(10)3-6(8)4-8/h6H,1-5H2 |
InChI Key |
FSPKAVIWTKRTIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2CC1=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



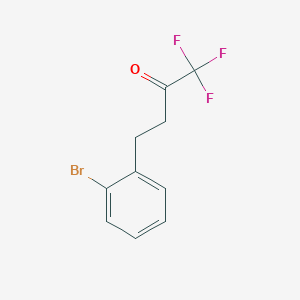
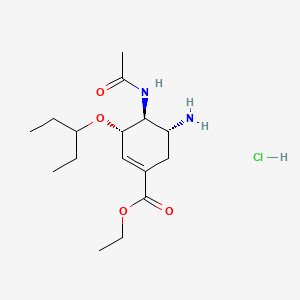
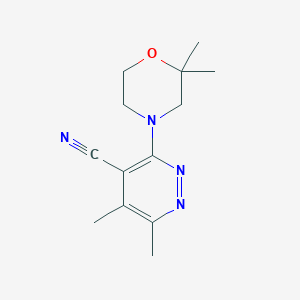
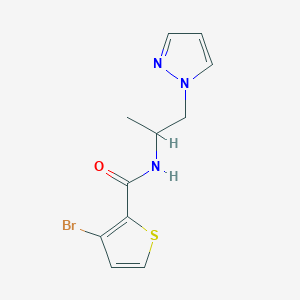
![(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)
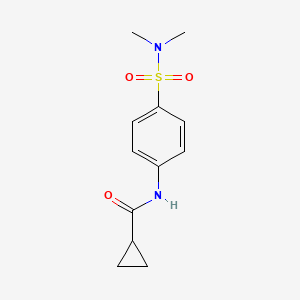
![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
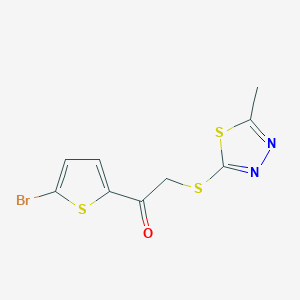
![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
